molecular formula C13H18N4O3S B1392556 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 1242887-64-4

1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Cat. No. B1392556
M. Wt: 310.37 g/mol
InChI Key: PUMDYENESPWWNE-UHFFFAOYSA-N
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Description

Piperidine is a heterocyclic compound that acts as a GABA A receptor partial agonist . It consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of a piperidine ring with a carboxylic acid moiety in the iso position (and as such is also known as “4-piperidinecarboxylic acid”) .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It has a molar mass of 129.16 g/mol .

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Evaluation : Compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including derivatives of 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, exhibit significant antibacterial properties. Synthesized derivatives were evaluated for their antibacterial effectiveness and showed promising results (Aziz‐ur‐Rehman et al., 2017).

Antimicrobial Activity

  • Evaluation of Antimicrobial Activity : A study focusing on the synthesis, characterization, and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, demonstrated good antibacterial and antifungal activity. This indicates the potential of such compounds in antimicrobial applications (S. Alegaon & K. Alagawadi, 2011).

Antitubercular and Antifungal Activity

  • Synthesis and Evaluation of Antitubercular and Antifungal Activity : Compounds related to 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid have been synthesized and evaluated for their antitubercular and antifungal properties. Some of these compounds displayed very good antitubercular and antifungal activity, indicating their potential use in treating such infections (Manjoor. Syed, Alagwadi Kallanagouda Ramappa & S. Alegaon, 2013).

Insecticidal Activity

  • Discovery of Insecticidal Molecules : A study on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a class structurally similar to the compound , found that these molecules showed insecticidal activity against sap-feeding insect pests. This suggests potential applications of similar compounds in pest management (J. D. Eckelbarger et al., 2017).

Safety And Hazards

Piperidine and its derivatives may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine and its derivatives have been observed to have many therapeutic properties including anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

properties

IUPAC Name

1-[5-(2-oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-10-3-1-2-6-17(10)13-15-14-12(21-13)16-7-4-9(5-8-16)11(19)20/h9H,1-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMDYENESPWWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=NN=C(S2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

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